molecular formula C18H19N5 B15216268 7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl)- CAS No. 646450-86-4

7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl)-

Cat. No.: B15216268
CAS No.: 646450-86-4
M. Wt: 305.4 g/mol
InChI Key: DNGJUTKVNXGFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a pyrrolidine ring, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

CAS No.

646450-86-4

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

2-methyl-N-pyridin-3-yl-4-pyrrolidin-1-ylquinazolin-7-amine

InChI

InChI=1S/C18H19N5/c1-13-20-17-11-14(22-15-5-4-8-19-12-15)6-7-16(17)18(21-13)23-9-2-3-10-23/h4-8,11-12,22H,2-3,9-10H2,1H3

InChI Key

DNGJUTKVNXGFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)NC3=CN=CC=C3)C(=N1)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the quinazoline core.

    Attachment of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE: Lacks the methyl and pyridine groups.

    2-METHYL-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE: Lacks the pyridine group.

    N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE: Lacks the methyl group.

Uniqueness

2-METHYL-N-(PYRIDIN-3-YL)-4-(PYRROLIDIN-1-YL)QUINAZOLIN-7-AMINE is unique due to the presence of both the pyridine and pyrrolidine rings, along with the methyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl)- can be represented as follows:

  • IUPAC Name : 7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl)-
  • CAS Number : Not explicitly listed in the search results but can be referenced through PubChem.
  • Molecular Formula : C₁₄H₁₃N₃

Pharmacological Activities

Research indicates that quinazoline derivatives, including the compound , exhibit a range of biological activities:

  • Anticancer Activity : Quinazolines have been shown to inhibit various cancer cell lines. For instance, compounds with similar structures demonstrated strong cytotoxicity against HepG2, A549, and MCF-7 cell lines at concentrations ranging from 5–10 μM . The structural activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring enhance anticancer efficacy.
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that certain derivatives exhibited significant activity, outperforming standard antibiotics in some cases .
  • Tyrosine Kinase Inhibition : Quinazolines are known to act as inhibitors of tyrosine kinases, which are critical in cancer progression. Specific derivatives have shown IC₅₀ values as low as 15 nM against the epidermal growth factor receptor (EGFR), indicating potent inhibitory effects .

The biological activity of 7-Quinazolinamine is largely attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound is believed to inhibit tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Cytotoxic Mechanisms : Studies have shown that quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of 7-Quinazolinamine:

  • In Vivo Studies : In a mouse model for bacterial infections, derivatives similar to the compound exhibited a 2–20-fold increase in antibacterial activity compared to their counterparts. This suggests a promising avenue for treating resistant bacterial strains .
  • Cancer Research : A recent study reported that quinazoline derivatives displayed significant activity against non-small cell lung cancer (NSCLC) cell lines with mutations in EGFR. These findings underscore the potential for developing targeted therapies based on this scaffold .

Summary Table of Biological Activities

Activity TypeTarget/EffectIC₅₀ ValueReferences
AnticancerVarious cancer cell lines5–10 μM
AntibacterialGram-positive and Gram-negative bacteriaVaries
Tyrosine Kinase InhibitionEGFR15 nM

Q & A

Q. What are the common synthetic routes for preparing 7-Quinazolinamine derivatives, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis of quinazolinamine derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. For example:

  • Nucleophilic substitution : Reacting 4-chloro-quinazoline intermediates with pyrrolidine or pyridinyl amines under reflux in aprotic solvents (e.g., THF or DMF) with a base (e.g., K₂CO₃) .
  • Catalyzed coupling : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole moieties, as seen in hybrid compounds with imatinib .

Q. Critical Conditions :

StepSolventCatalyst/TempYield (%)
Chloro substitutionTHFK₂CO₃, 60°C81–85%
CuAAC reactionAcetonitrile/H₂OCuSO₄, vitamin C, RT44–85%

Key factors include inert atmosphere (N₂), stoichiometric control of amines, and purification via preparative chromatography .

Q. How is the structural characterization of 7-Quinazolinamine derivatives performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for pyrrolidinyl protons (δ 2.5–3.5 ppm, multiplet) and pyridinyl aromatic protons (δ 8.0–8.5 ppm). For example, the 3R-configuration in pyrrolidine derivatives shows distinct splitting patterns due to stereochemical constraints .
  • IR Spectroscopy : Confirm secondary amine stretches (N–H, ~3300 cm⁻¹) and carbonyl groups (C=O, ~1700 cm⁻¹) in functionalized derivatives .
  • HRMS/ESI-MS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₃N₃O₃ at m/z 402.18) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of 7-Quinazolinamine derivatives targeting epigenetic enzymes?

Methodological Answer:

  • Functional Group Variation : Systematically modify the pyrrolidinyl (e.g., 3R vs. 3S stereochemistry) and pyridinyl substituents to assess steric/electronic effects on binding .

  • Biological Assays : Use enzymatic inhibition assays (e.g., histone deacetylases or methyltransferases) with IC₅₀ determination. For example:

    DerivativeTarget EnzymeIC₅₀ (µM)
    6,7-Dimethoxy variantHDAC10.12
    Quinoxaline hybridDNMT3A0.45
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in catalytic pockets .

Q. What strategies are recommended for resolving contradictions in biological activity data across quinazolinamine derivatives with similar substituents?

Methodological Answer:

  • Replicate Assays : Control variables like solvent purity (e.g., DMSO concentration ≤0.1%) and cell line viability .
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from differential metabolic degradation .
  • Crystallography : Resolve co-crystal structures of target proteins bound to derivatives to validate hypothesized binding modes .

Q. How can researchers optimize the pharmacokinetic properties of 7-Quinazolinamine derivatives while retaining target affinity?

Methodological Answer:

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP from >3 (lipophilic) to 1–2 for improved solubility .
  • Prodrug Strategies : Mask amines as acetylated or phosphorylated prodrugs to enhance bioavailability .
  • In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models using LC-MS/MS .

Q. What analytical methods are suitable for detecting and quantifying 7-Quinazolinamine derivatives in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity (LOD ~0.1 ng/mL) .
  • Microscopy : For cellular uptake studies, tag derivatives with fluorescent probes (e.g., FITC) and image via confocal microscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental IC₅₀ values for quinazolinamine inhibitors?

Methodological Answer:

  • Force Field Refinement : Use AMBER or CHARMM force fields to improve conformational sampling in docking simulations .
  • Solvent Accessibility : Re-run simulations with explicit solvent models to account for hydrophobic interactions .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Lys123 in HDAC1) via site-directed mutagenesis and activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.